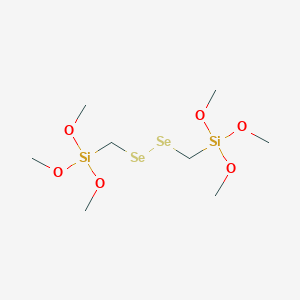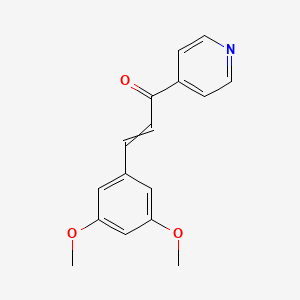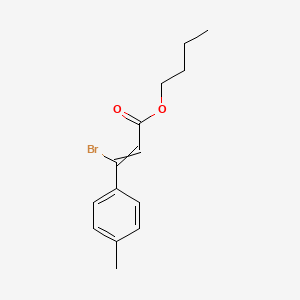
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is a complex organic compound with the molecular formula C12H9ClN4O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Azidation: The amino group is converted to an azido group using sodium azide in an appropriate solvent.
Chlorination: The compound is chlorinated to introduce the chloro groups at specific positions.
Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The azido group can be reduced to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Compounds with various functional groups replacing the chloro groups.
Applications De Recherche Scientifique
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, allowing the compound to label and track biomolecules in biological systems. The chloro and sulfonamide groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Azido-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Amino-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide
- N-(3-Azido-5-chloro-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzene-1-sulfonamide is unique due to the presence of both azido and sulfonamide groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918161-73-6 |
|---|---|
Formule moléculaire |
C12H8Cl2N4O3S |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
N-(3-azido-5-chloro-4-hydroxyphenyl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8Cl2N4O3S/c13-7-1-3-9(4-2-7)22(20,21)17-8-5-10(14)12(19)11(6-8)16-18-15/h1-6,17,19H |
Clé InChI |
WZMVFHZLPDCYOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)


![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)

![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)
